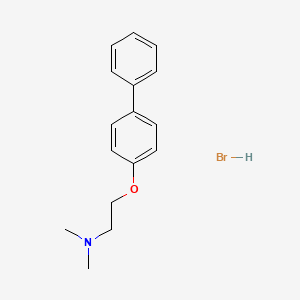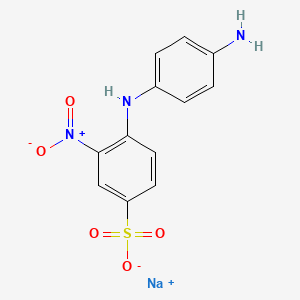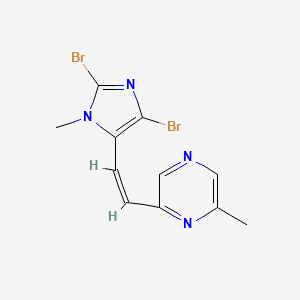
Pyrazine, 2-((Z)-2-(2,5-dibromo-3-methyl-imidazol-4-yl)ethenyl)-6-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Pyrazine, 2-((Z)-2-(2,5-dibromo-3-methyl-imidazol-4-yl)ethenyl)-6-methyl-” is a complex organic compound that belongs to the pyrazine family Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “Pyrazine, 2-((Z)-2-(2,5-dibromo-3-methyl-imidazol-4-yl)ethenyl)-6-methyl-” typically involves multi-step organic reactions. One common approach is the condensation of a suitable pyrazine derivative with an imidazole precursor under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
“Pyrazine, 2-((Z)-2-(2,5-dibromo-3-methyl-imidazol-4-yl)ethenyl)-6-methyl-” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of other functional groups.
Substitution: Halogen atoms (bromine) can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyrazine oxides, while substitution reactions can produce a variety of substituted pyrazine derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Potential use as a probe or ligand in biochemical assays and studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Utilization in the production of specialty chemicals and materials.
作用機序
The mechanism of action of “Pyrazine, 2-((Z)-2-(2,5-dibromo-3-methyl-imidazol-4-yl)ethenyl)-6-methyl-” involves its interaction with specific molecular targets and pathways. The dibromo-imidazole moiety may interact with enzymes or receptors, modulating their activity. The pyrazine ring can also participate in electron transfer processes, influencing redox reactions and signaling pathways.
類似化合物との比較
Similar Compounds
Pyrazine, 2,3-dimethyl-: A simpler pyrazine derivative with two methyl groups.
Imidazole, 2,4,5-tribromo-: An imidazole derivative with three bromine atoms.
Pyrazine, 2-ethyl-3-methyl-: Another pyrazine derivative with ethyl and methyl groups.
Uniqueness
“Pyrazine, 2-((Z)-2-(2,5-dibromo-3-methyl-imidazol-4-yl)ethenyl)-6-methyl-” is unique due to its combination of a pyrazine ring with a dibromo-imidazole moiety and a methyl group
特性
CAS番号 |
138335-75-8 |
|---|---|
分子式 |
C11H10Br2N4 |
分子量 |
358.03 g/mol |
IUPAC名 |
2-[(Z)-2-(2,5-dibromo-3-methylimidazol-4-yl)ethenyl]-6-methylpyrazine |
InChI |
InChI=1S/C11H10Br2N4/c1-7-5-14-6-8(15-7)3-4-9-10(12)16-11(13)17(9)2/h3-6H,1-2H3/b4-3- |
InChIキー |
JPMBZQGPMNCDTD-ARJAWSKDSA-N |
異性体SMILES |
CC1=CN=CC(=N1)/C=C\C2=C(N=C(N2C)Br)Br |
正規SMILES |
CC1=CN=CC(=N1)C=CC2=C(N=C(N2C)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


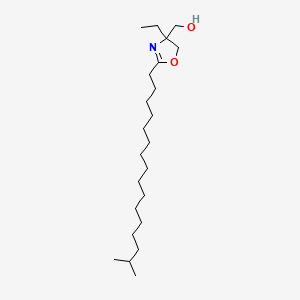
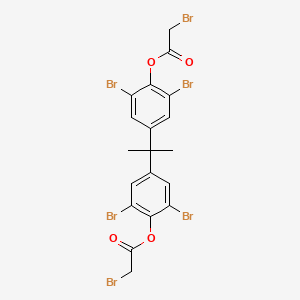

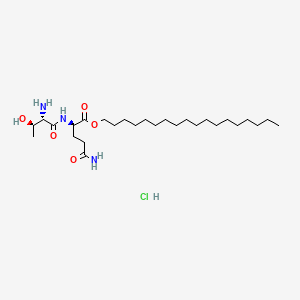
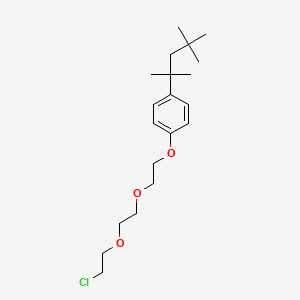
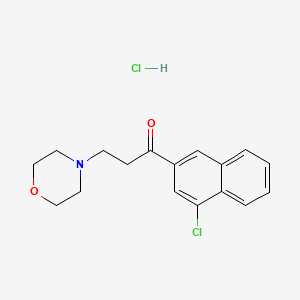
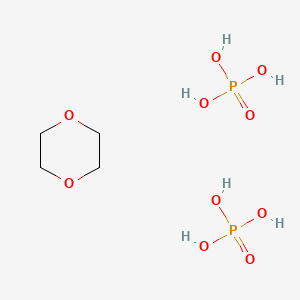
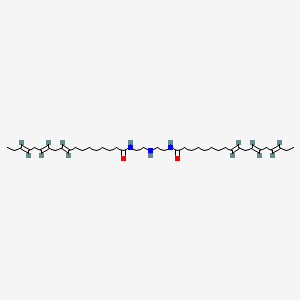
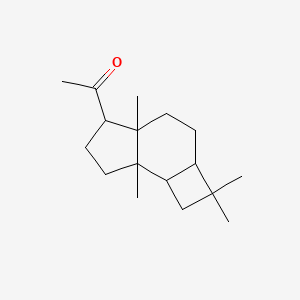
![Methyl 2-[[(octahydro-5,5-dimethyl-1-naphthyl)methylene]amino]benzoate](/img/structure/B12670738.png)
